molecular formula C9H18ClNO2 B1452679 Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride CAS No. 227203-36-3

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride

Cat. No.: B1452679
CAS No.: 227203-36-3
M. Wt: 207.7 g/mol
InChI Key: MJTJGUAHTHRKHJ-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a cyclohexane-based compound featuring an aminomethyl group and a methyl ester moiety, with a hydrochloride counterion. Its molecular formula is C₉H₁₆ClNO₂, and molecular weight is 217.68 g/mol . This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules. Its structural features—such as the cyclohexane backbone, ester group, and protonated amine—contribute to its solubility in polar solvents and reactivity in amidation or alkylation reactions.

Properties

IUPAC Name

methyl 1-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-8(11)9(7-10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTJGUAHTHRKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656479
Record name Methyl 1-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227203-36-3
Record name Methyl 1-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride
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Preparation Methods

Multi-Step Synthetic Route Overview

The synthesis of methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride generally proceeds through the following stages:

  • Step 1: Formation of Cyclohexylidene Acetic Acid Ester Intermediate
    Cyclohexanone is first treated with potassium hydroxide (KOH) at room temperature, followed by reaction with a phosphonic acid ester. After aqueous workup and extraction with petroleum ether, the intermediate is isolated with high yield (>90%) and purity (~98%).

  • Step 2: Michael Addition of Nitromethane
    The cyclohexylidene acetic acid ester undergoes a Michael addition with nitromethane under base catalysis (using K2CO3 or Na2CO3) in a solvent such as dimethyl sulfoxide (DMSO) at 95-100 °C. Continuous slow addition of nitromethane is critical to avoid by-product formation and safety hazards. This step yields approximately 90% of the desired nitro-substituted intermediate with >90% purity.

  • Step 3: Catalytic Reduction of Nitro Group to Amino Group
    The nitro intermediate is subjected to catalytic hydrogenation using noble metal catalysts such as palladium on activated carbon in solvents like acetic acid, ethanol, or ethanol with aqueous hydrochloric acid. This step converts the nitro group to an amino group, producing methyl 1-(aminomethyl)cyclohexanecarboxylate and a cyclized lactam by-product. At elevated temperatures (100-125 °C), lactam formation predominates (>90% yield).

  • Step 4: Hydrolysis and Isolation of Hydrochloride Salt
    The lactam is hydrolyzed under reflux conditions with aqueous hydrochloric acid to yield the hydrochloride salt of the amino ester with 60-70% yield and 99% purity. Unreacted lactam can be recovered and subjected to further hydrolysis.

Detailed Reaction Conditions and Yields

Step Reaction Description Key Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
1 Cyclohexanone + KOH + phosphonic acid ester KOH, phosphonic acid ester Room temperature >90 ~98 Extraction with petroleum ether; aqueous workup
2 Michael addition of nitromethane Nitromethane, K2CO3 or Na2CO3, DMSO 95-100 °C, continuous nitromethane addition ~90 >90 Avoids by-products by slow nitromethane addition; solvent critical
3 Catalytic hydrogenation of nitro group Pd/C catalyst 100-125 °C, acetic acid or ethanol solvents Variable - Produces lactam and amino ester; lactam favored at higher temperatures
4 Hydrolysis of lactam to amino ester hydrochloride Aqueous HCl Reflux boiling point 60-70 99 Lactam recovered and reprocessed; purification unnecessary due to high purity

Summary Table of Esterification Yields from Literature (Representative Data)

Entry Amino Acid Substrate Product Yield (%) Reaction Time (hours) Notes
Glycine 89-96 12-24 High purity HCl salt
Aliphatic amino acids (e.g., Alanine, Leucine) 85-97 12 Mild conditions
Aromatic amino acids (e.g., Phenylalanine) 76-96 12-24 Good yields
Amino acids with multiple carboxyl groups 86-90 24 Requires more TMSCl

Note: These data are from a generalized amino acid esterification study and illustrate the efficiency of TMSCl/methanol esterification systems.

Research Findings and Practical Considerations

  • The multi-step synthetic route involving Michael addition and catalytic hydrogenation is well-established for producing this compound with high purity and moderate to good yields. Control of reaction conditions, especially temperature and reagent addition rates, is critical to minimize by-products and maximize yield.

  • The catalytic hydrogenation step requires noble metal catalysts such as palladium on activated carbon and careful solvent selection (acetic acid, ethanol, or their mixtures with HCl) to optimize conversion and selectivity toward the amino ester rather than lactam by-products.

  • The alternative TMSCl/methanol esterification method provides a milder and operationally simpler approach for preparing amino acid methyl esters, which may be adapted for this compound's esterification step, potentially improving safety and scalability.

  • Purity levels achieved by these methods often obviate the need for extensive purification, facilitating direct use in subsequent synthetic or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are particularly significant in the development of medications targeting specific receptors.

Key Applications:

  • Synthesis of Receptor Antagonists : This compound is utilized in the production of trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which are known to act as NPYY5 receptor antagonists. These antagonists have potential therapeutic applications in treating metabolic disorders and obesity .
  • Polyamide Production : The compound is also used as a raw material for synthesizing polyamides, which are essential in producing high-performance materials for various applications including textiles and automotive parts .

Polymer Science

In polymer chemistry, this compound acts as a modifier and an intermediate for various polymerization reactions.

Key Applications:

  • Polymer Modifiers : It can be employed to create functionalized polymers that exhibit improved mechanical properties or enhanced thermal stability. This is particularly useful in the production of specialty plastics and elastomers .
  • Raw Material for Functional Chemicals : The compound is instrumental in synthesizing other functional chemicals that can be used for creating advanced materials with specific properties tailored for industrial applications .

Biochemical Research

This compound is also significant in biochemical research, particularly in proteomics.

Key Applications:

  • Biochemical Reagent : It serves as a biochemical tool for studying protein interactions and modifications. Its structure allows it to interact with various biomolecules, making it useful for experimental setups in proteomic studies .
  • Drug Development : In drug discovery processes, this compound can be utilized to explore new therapeutic pathways by modifying its structure to enhance bioactivity or reduce toxicity .

Mechanism of Action

The mechanism of action of methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a prodrug, undergoing metabolic conversion to active forms that exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 1-(Aminomethyl)cyclohexanecarboxylate
  • Molecular Formula: C₁₀H₁₈ClNO₂
  • Molecular Weight : 231.71 g/mol
Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride
  • Molecular Formula: C₉H₁₆ClNO₂
  • Molecular Weight : 217.68 g/mol
  • Key Differences: Substitution of the primary amine (aminomethyl) with a secondary methylamine reduces hydrogen-bonding capacity, altering solubility and receptor-binding interactions. Reported synthesis yields 78% with distinct ¹H-NMR signals (e.g., δ 9.18 ppm for amine protons) .
2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide Hydrochloride
  • Molecular Formula : C₁₀H₂₁ClN₂O
  • Molecular Weight : 220.74 g/mol
  • Key Differences : Replacement of the ester with an acetamide group introduces hydrogen-bonding sites, enhancing stability but reducing electrophilicity .

Backbone and Stereochemical Modifications

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
  • Molecular Formula: C₉H₁₆ClNO₂
  • Molecular Weight : 217.68 g/mol
  • Reported purity is 97% .
Methyl trans-3-(Aminomethyl)cyclobutane-1-carboxylate Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : 189.68 g/mol
  • Key Differences : The cyclobutane ring introduces steric strain, reducing stability but increasing reactivity in ring-opening reactions .

Functionalized Cyclohexane Derivatives

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
  • Molecular Formula: C₉H₁₆ClNO
  • Molecular Weight : 189.68 g/mol
  • Key Differences : A ketone replaces the ester, increasing electrophilicity and susceptibility to nucleophilic attack. The dimethylamine group enhances basicity .
1-Amino-1-cyclohexanecarboxylic Acid
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Key Differences : The carboxylic acid group (vs. ester) enables strong hydrogen bonding, reflected in its high melting point (>300°C) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl C₉H₁₆ClNO₂ 217.68 Ester, aminomethyl, HCl Pharmaceutical intermediate
Ethyl 1-(aminomethyl)cyclohexanecarboxylate C₁₀H₁₈ClNO₂ 231.71 Ethyl ester Enhanced lipophilicity
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide HCl C₁₀H₂₁ClN₂O 220.74 Acetamide Improved stability
Methyl trans-4-(aminomethyl)cyclohexanecarboxylate HCl C₉H₁₆ClNO₂ 217.68 trans-Cyclohexane High purity (97%)
2-(Dimethylaminomethyl)-1-cyclohexanone HCl C₉H₁₆ClNO 189.68 Ketone, dimethylamine High reactivity

Biological Activity

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS Number: 227203-36-3) is an organic compound known for its diverse applications in chemistry and biology. Its unique structure, featuring a cyclohexane ring with an aminomethyl group and a carboxylate ester, contributes to its biological activity. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C9H18ClNO2. It can be synthesized through several methods, typically involving the reaction of cyclohexanone with methyl carbamate followed by esterification and formation of the hydrochloride salt .

PropertyValue
Molecular FormulaC9H18ClNO2
Melting Point169-170 °C
CAS Number227203-36-3

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme interactions and potential therapeutic applications.

The aminomethyl group of the compound allows it to form hydrogen bonds and electrostatic interactions with various biological molecules. This characteristic is crucial for its role as a substrate in biochemical assays and its potential as a prodrug, which may be metabolically converted into active forms that exert therapeutic effects .

Case Studies and Research Findings

  • Enzyme Interaction Studies : The compound has been utilized in studies examining enzyme mechanisms, demonstrating its ability to act as an inhibitor or substrate depending on the enzyme involved. For instance, it has shown promise in modulating the activity of certain proteases .
  • Antifibrinolytic Activity : In a study focusing on amide derivatives, this compound was evaluated for its antifibrinolytic properties. It was noted that similar compounds could potentially treat conditions like Peyronie's disease due to their ability to stabilize blood clotting processes .
  • Safety and Hemolysis Tests : A safety evaluation indicated that at various concentrations (5, 50, and 500 mg/L), the compound did not cause significant hemolysis in erythrocytes, suggesting a favorable safety profile for biological applications .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other amino acid derivatives but is distinguished by its specific cyclohexane substitution pattern. This uniqueness contributes to its distinct biological activities compared to related compounds such as methyl 1-aminocyclopropanecarboxylate .

Table 2: Comparison with Similar Compounds

CompoundStructural FeaturesBiological Activity
This compoundCyclohexane ring with aminomethyl groupEnzyme interaction, antifibrinolytic
Methyl 1-aminocyclopropanecarboxylateCyclopropane ringPlant growth regulation
Cyclohexanecarboxylic acid derivativeCyclohexane ring without aminomethylVaries based on specific derivatives

Q & A

Q. What synthetic routes are commonly employed for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, and what reaction parameters critically influence yield?

Methodological Answer: A typical synthesis involves condensation of the cyclohexane backbone with an aminomethyl group, followed by esterification and hydrochlorination. For example, in analogous compounds (e.g., methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride), the reaction of methylamine derivatives with cyclohexanecarboxylate precursors in ethyl acetate, followed by acidification with HCl, yields the hydrochloride salt . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., ethyl acetate) enhance reaction homogeneity .
  • Stoichiometry : Equimolar ratios of reagents minimize side products .
  • Purification : Reduced-pressure concentration and filtration improve purity (yield ~78% in analogous syntheses) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR : Proton NMR (e.g., DMSO-d6) identifies functional groups, such as the methyl ester (δ ~3.79 ppm) and aminomethyl protons (δ ~2.57 ppm) in related structures. Splitting patterns (e.g., doublets for aromatic protons) confirm substitution patterns .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 285.81 for C15H23NO2·HCl) validate molecular weight .
  • HPLC/TLC : Reverse-phase HPLC with UV detection monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:

  • Chiral Resolution : Use of chiral auxiliaries (e.g., (1S,4R)-ethyl-4-aminocyclopentene carboxylate) or enantioselective catalysts directs stereochemistry .
  • Crystallization : Cooling reaction mixtures (e.g., below 10°C) during dichloromethane/water extraction promotes selective crystallization of desired stereoisomers .
  • Chromatography : Chiral HPLC columns (e.g., amylose-based) separate enantiomers post-synthesis .

Q. How do researchers investigate its pharmacological activity, particularly regarding neurotransmitter interactions?

Methodological Answer:

  • In Vitro Models : Radioligand binding assays (e.g., for serotonin or norepinephrine transporters) quantify affinity. For example, structurally similar compounds inhibit L-amino acid transporters and voltage-gated calcium channels (α2δ subunits) .
  • Dose-Response Studies : EC50/IC50 values are determined using HEK293 cells expressing target receptors .
  • Metabolic Stability : Liver microsome assays assess cytochrome P450-mediated degradation .

Q. What analytical methods are used to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24h) and monitor degradation via HPLC .
    • Thermal stress : Heat samples to 40–80°C and analyze for ester hydrolysis or cyclization byproducts .
  • Kinetic Modeling : Arrhenius plots predict shelf-life under storage conditions .

Q. How do researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Batch Reproducibility : Compare multiple synthesis batches for purity (>95% by HPLC) and stereochemical consistency .
  • Assay Validation : Use positive controls (e.g., gabapentin for α2δ subunit inhibition) to confirm assay reliability .
  • Meta-Analysis : Cross-reference data from peer-reviewed journals and regulatory databases (e.g., EFSA, ATSDR) to resolve discrepancies .

Safety and Handling

Q. What precautions are critical for safe handling in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and respiratory masks (for dust inhalation risks) .
  • First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes) and artificial respiration if inhaled .
  • Storage : Keep in airtight containers at room temperature, away from strong oxidizers and bases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
Reactant of Route 2
Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride

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